molecular formula C18H18N2O B2911178 N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide CAS No. 881597-49-5

N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide

Cat. No.: B2911178
CAS No.: 881597-49-5
M. Wt: 278.3 g/mol
InChI Key: IQRFJPNBCZGAQM-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-4-methylbenzamide (CAS 881597-49-5) is a high-purity chemical compound with a molecular formula of C18H18N2O and a molecular weight of 278.35 g/mol . This molecule features a tryptamine-like structure where the 2-(1H-indol-3-yl)ethyl group is linked via an amide bond to a 4-methylbenzamide moiety . The compound is characterized by a calculated logP of 3.26, three rotatable bonds, two hydrogen bond donors, and one hydrogen bond acceptor, with a polar surface area of 44 Ų . It complies with Lipinski's Rule of Five, suggesting good drug-like properties for research applications. While the specific biological activity of this analog is not fully detailed in the literature, its structural foundation is highly relevant to medicinal chemistry research. The compound is part of a family of molecules where the indole moiety is a key pharmacophore in many bioactive substances . For instance, closely related structural analogs have demonstrated high binding affinity and selectivity for various neurological targets . Researchers investigating structure-activity relationships (SAR) in indole-containing compounds may find this analog valuable for their studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions.

Properties

CAS No.

881597-49-5

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N-(4-methylphenyl)formamide

InChI

InChI=1S/C18H18N2O/c1-14-6-8-16(9-7-14)20(13-21)11-10-15-12-19-18-5-3-2-4-17(15)18/h2-9,12-13,19H,10-11H2,1H3

InChI Key

IQRFJPNBCZGAQM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32

Canonical SMILES

CC1=CC=C(C=C1)N(CCC2=CNC3=CC=CC=C32)C=O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide typically involves the coupling of tryptamine with 4-methylbenzoic acid. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under mild conditions, often at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and using automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide bond is susceptible to hydrolysis under acidic or basic conditions, yielding 4-methylbenzoic acid and tryptamine.

Condition Products Catalyst Reference
6M HCl, reflux4-Methylbenzoic acid + tryptamineHCl
NaOH (aq), ΔSodium 4-methylbenzoate + tryptamineNaOH

Kinetics :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.
  • Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon .

Electrophilic Substitution at the Indole Ring

The indole moiety undergoes electrophilic substitution primarily at the C3 position due to its high electron density.

Reaction Reagents Position Product Reference
NitrationHNO₃/H₂SO₄C55-Nitro-indole derivative
SulfonationSO₃/H₂SO₄C55-Sulfo-indole derivative
HalogenationBr₂ in DCMC55-Bromo-indole derivative

Example :

  • Bromination with Br₂ in DCM yields N-[2-(5-bromo-1H-indol-3-yl)ethyl]-4-methylbenzamide (IC₅₀ = 29 µM against MGC-803 gastric cancer cells) .

Oxidation Reactions

The indole ring is prone to oxidation, forming oxindole or isatin derivatives under strong oxidizing conditions.

Oxidizing Agent Product Application Reference
KMnO₄ (acidic)2-Oxo-indole (oxindole)Bioactive intermediate
CrO₃/H₂SO₄2,3-Dioxo-indole (isatin)Anticancer agent precursor

Biological Relevance :

  • Oxindole derivatives exhibit enhanced binding to kinases and apoptotic pathways .

Nucleophilic Acyl Substitution

The amide carbonyl can participate in nucleophilic substitutions, particularly with Grignard reagents or organolithium compounds .

Reagent Product Conditions Reference
CH₃MgBrN-[2-(1H-Indol-3-yl)ethyl]-4-toluamideDry THF, 0°C

Mechanism :

  • The Grignard reagent attacks the electrophilic carbonyl carbon, displacing the amide group.

Biological Interactions and Enzymatic Modifications

  • Cytochrome P450 Oxidation : Metabolism involves hydroxylation at the indole C5 or benzamide methyl group .
  • Receptor Binding : The indole NH forms hydrogen bonds with Leu100³.³² in GPR84, while the benzamide group engages in π-stacking with Tyr69².⁵³ .

Comparative Reactivity with Analogous Compounds

Compound Key Reactivity Differences
N-[2-(5-Bromo-1H-indol-3-yl)ethyl]benzamideHigher electrophilic substitution at C5 due to bromine’s electron-withdrawing effect .
N-(2-(1H-Indol-3-yl)ethyl)-3-methylbenzamideMethyl substituent at C3 (benzamide) sterically hinders nucleophilic acyl substitutions .

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. This interaction can influence pathways involved in neurotransmission, inflammation, and cell proliferation. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

A series of N-(2-(1H-indol-3-yl)ethyl)-aromatic amides have been synthesized with varying substituents on the benzamide ring (Table 1). These modifications influence melting points, solubility, and bioactivity:

Compound Name Substituent Melting Point (°C) Key Bioactivity/Notes Source
N-[2-(1H-Indol-3-yl)ethyl]-4-methylbenzamide 4-CH₃ 126.8–128.2 Reference compound for TLR4 studies
N-[2-(1H-Indol-3-yl)ethyl]-4-methoxybenzamide 4-OCH₃ 132.8–134.3 Enhanced polarity; uncharacterized bioactivity
N-[2-(1H-Indol-3-yl)ethyl]-4-chlorobenzamide 4-Cl 150.6–152.0 Potential antibacterial activity
N-[2-(1H-Indol-3-yl)ethyl]-3,4-dichlorobenzamide 3,4-Cl₂ 112.4–113.9 Lower melting point; steric effects
N-[2-(1H-Indol-3-yl)ethyl]-2-naphthamide 2-naphthyl 193.2–195.0 High rigidity; fluorescence properties
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-nitrobenzamide 5-Cl (indole), 4-NO₂ Not reported Antiparasitic screening candidate

Key Observations :

  • Electron-donating groups (e.g., -OCH₃) increase polarity and melting points compared to the methyl group .
  • Halogenation (e.g., 4-Cl, 3,4-Cl₂) enhances thermal stability but may reduce solubility .
  • Bulkier substituents (e.g., naphthyl) introduce steric hindrance, affecting binding to biological targets .

Structure-Activity Relationship (SAR) Insights

  • Indole Substitution : Halogenation at the indole 5-position (e.g., 5-Cl) enhances antiparasitic activity but reduces metabolic stability .
  • Benzamide Substituents: Methyl and methoxy groups improve blood-brain barrier penetration, as seen in KIF11 inhibitors like N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide .
  • Amide Linker Flexibility : Short linkers (e.g., ethyl) favor receptor binding, while longer chains (e.g., hexanamide) increase off-target effects .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

1. Overview of the Compound

Chemical Structure:
this compound features an indole moiety linked to a 4-methylbenzamide structure. This unique combination is believed to contribute to its biological activity.

IUPAC Name:
N-(2-(1H-indol-3-yl)ethyl)-4-methylbenzamide

The biological effects of this compound are primarily attributed to its interaction with various molecular targets:

  • Receptor Interaction: The indole structure allows for binding to several receptors, including serotonin receptors, which may influence neurotransmission and mood regulation.
  • Enzyme Modulation: The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, potentially affecting cell growth and apoptosis pathways .

3.1 Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Lines Tested: The compound has been evaluated against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cells.
Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via caspase activation
A54915.0Inhibition of cell proliferation
HT-2910.0Cell cycle arrest at G1 phase

These results suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, making it a candidate for further development as an anticancer agent .

3.2 Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation:

  • In Vitro Studies: It demonstrated significant inhibition of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
CytokineControl Level (pg/mL)Treated Level (pg/mL)% Inhibition
TNF-alpha1507550%
IL-620010050%

This highlights its potential utility in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted by Vallri et al. evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, the compound was assessed for its effects on neuronal cell survival under oxidative stress conditions. It was found to enhance cell viability and reduce apoptosis markers, suggesting neuroprotective properties that could be beneficial in neurodegenerative diseases .

5. Conclusion

This compound exhibits promising biological activities, particularly in anticancer and anti-inflammatory contexts. Its ability to modulate key biological pathways makes it a valuable candidate for further pharmacological research and development.

Further studies are warranted to elucidate the precise mechanisms of action and to explore the therapeutic potential of this compound across various disease models.

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